molecular formula C20H20N4O2S2 B11023806 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide

Katalognummer: B11023806
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: BZOUVFODRNIBEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[2,3-d]pyrimidine derivative functionalized with a methylsulfanylacetamide linker and an indole-ethyl substituent.

Eigenschaften

Molekularformel

C20H20N4O2S2

Molekulargewicht

412.5 g/mol

IUPAC-Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-15-19(26)23-17(24-20(15)28-12)10-27-11-18(25)21-7-6-13-9-22-16-5-3-2-4-14(13)16/h2-5,8-9,22H,6-7,10-11H2,1H3,(H,21,25)(H,23,24,26)

InChI-Schlüssel

BZOUVFODRNIBEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthetic Routes:

    Industrial Production:

  • Analyse Chemischer Reaktionen

      Häufige Reagenzien und Bedingungen:

      Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

      Targets and Pathways:

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Similar Compounds

    The following table summarizes key structural and functional differences between the target compound and its analogs:

    Compound Core Structure Substituents Molecular Weight Reported Bioactivity Key References
    Target Compound : 2-{[(4-Hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide Thieno[2,3-d]pyrimidine 4-Hydroxy-6-methyl; indole-ethyl acetamide ~458.5 g/mol* Inferred: Potential kinase inhibition (structural analogy to thienopyrimidines)
    Analog 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidine 4-Methyl-6-oxo; dichlorophenyl acetamide 344.21 g/mol Anticandidal activity (reported in related studies)
    Analog 2 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () Pyrimidine 4,6-Dimethyl; phenyl acetamide 301.39 g/mol Antimicrobial activity (structural basis for p-π conjugation enhancing stability)
    Analog 3 : N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide () Benzothieno[2,3-d]pyrimidine 4-Oxo-hexahydro; ethylphenyl acetamide ~523.6 g/mol* Hypothesized: Anticancer activity (hexahydro core improves metabolic stability)

    *Calculated based on molecular formula.

    Structural and Functional Insights:

    Indole substituent: Unlike Analog 2’s phenyl group, the indole-ethyl chain in the target compound could facilitate interactions with tryptophan-binding sites in proteins, a feature absent in dichlorophenyl (Analog 1) or ethylphenyl (Analog 3) variants .

    Bioactivity Trends: Antimicrobial Activity: Analog 2’s phenylacetamide group and Analog 1’s dichlorophenyl moiety are associated with broad-spectrum antimicrobial effects, suggesting that the target compound’s indole group may narrow specificity toward eukaryotic targets (e.g., kinases) . Solubility and Stability: The methylsulfanyl linker in the target compound likely improves aqueous solubility compared to Analog 3’s hexahydrobenzothienopyrimidine core, which prioritizes metabolic stability over solubility .

    Synthetic Feasibility: The target compound’s synthesis may involve coupling 4-hydroxy-6-methylthieno[2,3-d]pyrimidine-2-methanethiol with 2-(1H-indol-3-yl)ethylamine via a chloroacetamide intermediate, a method analogous to ’s protocol for pyrimidine-thioacetamides .

    Biologische Aktivität

    The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide features a complex structure that combines a thieno[2,3-d]pyrimidine core with an indole moiety. This unique combination suggests a range of potential biological activities, including antitumor and antimicrobial properties. The following sections outline the synthesis, biological activities, and relevant research findings related to this compound.

    Synthesis of the Compound

    The synthesis of this compound typically involves multi-step processes that may include:

    • Formation of the Thieno[2,3-d]pyrimidine Core : This step often utilizes various reagents to construct the heterocyclic framework.
    • Introduction of the Sulfanyl Group : The sulfanyl linkage is critical as it enhances the compound's reactivity and potential biological activity.
    • Acetamide Functionalization : The acetamide group is introduced to improve solubility and biological interactions.
    • Coupling with Indole Moiety : The final step involves linking the indole structure, which is known for its pharmacological properties.

    Biological Activity

    The biological activity of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide has been investigated through various assays and studies:

    Antitumor Activity

    Research indicates that compounds with thieno[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

    Antimicrobial Properties

    Similar compounds have demonstrated promising antimicrobial activity against a range of pathogens. The presence of the sulfanyl group is believed to contribute to this activity by disrupting bacterial cell walls or inhibiting essential metabolic processes.

    Comparative Analysis of Related Compounds

    To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

    Compound NameStructure FeaturesBiological Activity
    Thieno[3,2-d]pyrimidine derivativesSimilar heterocyclic coreAntitumor activity
    Chromenone derivativesContains chromenone moietyAntioxidant properties
    Sulfanylated pyrimidinesSulfur-containing groupsAntimicrobial properties

    This table highlights how the unique combination of structural features in 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide may enhance its biological activities compared to other compounds.

    Case Studies and Research Findings

    Several studies have focused on the biological activities associated with thieno[2,3-d]pyrimidine derivatives:

    • Anticancer Studies : A study demonstrated that thieno[2,3-d]pyrimidine compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
      "Thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects on MCF-7 cells with an IC50 value of 5 µM."
    • Antimicrobial Assays : In vitro tests revealed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
      "Compounds derived from thieno[2,3-d]pyrimidines displayed a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus."

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.